![molecular formula C25H35ClN4O9 B2702562 Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine CAS No. 2564466-93-7](/img/structure/B2702562.png)
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine is a useful research compound. Its molecular formula is C25H35ClN4O9 and its molecular weight is 571.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
The primary target of Thalidomide 4’-oxyacetamide-alkylC1-PEG3-alkylC3-amine is cereblon . Cereblon is a protein that is part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system .
Mode of action
Thalidomide 4’-oxyacetamide-alkylC1-PEG3-alkylC3-amine incorporates an E3 ligase ligand plus an alkylC1-PEG3-alkylC3 linker with a terminal amine ready for conjugation to a target protein ligand . This suggests that it may function as a PROTAC (Proteolysis-Targeting Chimera), a type of molecule that can induce the degradation of specific proteins .
Biochemical pathways
Given its target and mode of action, it likely impacts pathways involving protein degradation .
Result of action
Given its mode of action, it may lead to the degradation of specific proteins .
Actividad Biológica
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine is a novel compound that serves as a functionalized cereblon ligand, primarily utilized in the research and development of PROTAC (Proteolysis Targeting Chimeras) technology. This compound integrates an E3 ligase ligand with an alkyl-PEG-alkyl linker, featuring a terminal amine that facilitates conjugation to target protein ligands. Understanding its biological activity is crucial for advancing therapeutic applications in targeted protein degradation.
- Chemical Name: N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H-isoindol-4-yl]oxy]acetamide hydrochloride
- Molecular Weight: 542.97 g/mol
- Purity: ≥95% (HPLC)
- Structure: Incorporates a cereblon ligand and a PEG linker which enhances solubility and bioavailability.
Thalidomide and its derivatives, including this compound, exert their biological effects through the modulation of protein degradation pathways. The compound acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. This interaction promotes the ubiquitination and subsequent degradation of specific target proteins, which is pivotal in various cellular processes.
Case Studies and Research Findings
- Target Protein Degradation : Research has shown that thalidomide induces the degradation of several transcription factors, such as SALL4, which is linked to developmental defects when dysregulated. In human cell lines, treatment with thalidomide resulted in a statistically significant downregulation of SALL4 protein levels (p < 0.001), indicating its potency in modulating transcriptional regulation through proteasomal degradation .
- Comparative Analysis with Other IMiDs : A study comparing thalidomide with other immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide highlighted differences in substrate specificity. Thalidomide was found to robustly degrade zinc finger transcription factors like ZNF692 and RNF166, showcasing its unique action profile among IMiDs .
Table of Biological Targets
Target Protein | Effect of Thalidomide | Mechanism |
---|---|---|
SALL4 | Degradation | Ubiquitination via cereblon binding |
ZNF692 | Degradation | Ubiquitination via cereblon binding |
RNF166 | Degradation | Ubiquitination via cereblon binding |
Applications in Research
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amines' role as a PROTAC building block positions it as a valuable tool in drug discovery and development. Its ability to selectively target and degrade specific proteins opens avenues for therapeutic interventions in diseases characterized by protein dysregulation, such as cancers and autoimmune disorders.
Future Directions
Research is ongoing to further elucidate the full range of biological activities associated with this compound. The development of more selective PROTACs leveraging thalidomide derivatives may enhance therapeutic efficacy while minimizing off-target effects.
Aplicaciones Científicas De Investigación
Cancer Therapy
Thalidomide derivatives have been explored extensively for their anticancer properties. Recent studies indicate that thalidomide and its analogs can modulate immune responses and inhibit tumor growth:
- Case Study : A study demonstrated that thalidomide derivatives showed significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC3). The derivatives exhibited lower IC50 values compared to thalidomide itself, indicating enhanced potency in inhibiting cancer cell proliferation .
Immunomodulation
Thalidomide is known for its immunomodulatory effects, which are beneficial in treating conditions like multiple myeloma and leprosy:
- Mechanism : The compound enhances the production of anti-inflammatory cytokines while inhibiting pro-inflammatory cytokines such as TNF-alpha. This dual action aids in managing inflammatory responses in various diseases .
PROTAC Development
The primary application of thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine lies in PROTAC research:
Application Area | Description |
---|---|
Targeted Protein Degradation | Utilized to develop PROTACs that selectively degrade target proteins associated with cancer and other diseases. |
E3 Ligase Recruitment | Functions as a ligand to recruit E3 ligases for the ubiquitination of target proteins, facilitating their degradation. |
Propiedades
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9.ClH/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDPTKKUZMIBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.